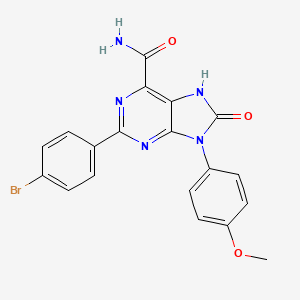![molecular formula C19H15ClN2OS B2542283 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 872207-65-3](/img/structure/B2542283.png)
2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential biological activities. It is a fused pyrimidine and chromene ring system that has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. For instance, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, it has been found to modulate the immune system by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine in lab experiments is its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells and various bacterial and fungal strains. Additionally, it has shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
For research could focus on its potential as a therapeutic agent and its mechanism of action.
Synthesemethoden
Several methods have been reported for the synthesis of 2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, ethylthiourea, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine or triethylamine. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine has shown potential biological activities such as antimicrobial, antitumor, and anti-inflammatory activities. Studies have shown that it exhibits potent inhibitory effects against various bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-ethylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-24-19-15-11-13-5-3-4-6-16(13)23-18(15)21-17(22-19)12-7-9-14(20)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIPDHCNYKWLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-ethylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2542207.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542209.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)
![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2542219.png)
![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)
![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)